Elaidolinolenic acid

Descripción general

Descripción

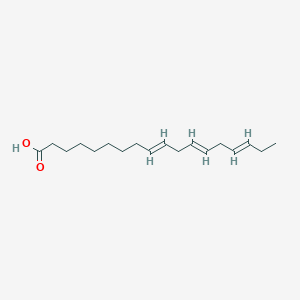

Elaidolinolenic acid is a polyunsaturated fatty acid with the molecular formula C18H30O2This compound is essential for human health as it is a precursor to other important fatty acids and plays a crucial role in maintaining cell membrane integrity and function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of octadeca-9,12,15-trienoic acid can be achieved through several steps starting from commercially available precursors. One common method involves the use of 7-bromo-heptan-1-ol, which undergoes a series of reactions including copper-catalyzed couplings and nitrile formation to yield the desired product .

Industrial Production Methods: Industrial production of octadeca-9,12,15-trienoic acid typically involves extraction from plant oils such as flaxseed, chia, and hemp. The oil is extracted using cold pressing or solvent extraction methods, followed by purification processes to isolate the fatty acid .

Análisis De Reacciones Químicas

Oxidation

Polyunsaturated fatty acids (PUFAs) like elaidolinolenic acid are prone to oxidation because of their double bonds .

-

Oxidation Products Oxidation of linoleic acid results in a mixture of hydroperoxides, particularly 9- and 13- isomers; similarly, oxidation of linolenic acid produces multiple hydroperoxides, predominantly 9-, 12-, 13-, and 16- isomers .

-

Lipoxygenases and Cyclooxygenases Linoleic acid can be converted by lipoxygenases, cyclooxygenases, and cytochrome P450 enzymes into monohydroxyl products like 13-Hydroxyoctadecadienoic acid and 9-Hydroxyoctadecadienoic acid, which can be further oxidized to keto metabolites .

-

Autoxidation The doubly allylic C−H groups in linoleic acid are susceptible to autoxidation, where the addition of oxygen leads to crosslinking and the formation of a stable film, a property exploited in oil paints and varnishes .

Halogenation

Unsaturated fatty acids react with halogens (like iodine), leading to the addition of the halogen at the carbon-carbon double bond site . Iodine monochloride (ICl) can react with the unsaturated bonds, producing a di-halogenated single bond. The amount of iodine reacted can be determined through titration with sodium thiosulfate .

Reduction

The carboxylic acid group of linoleic acid can be reduced to yield linoleyl alcohol .

Hydrolysis and Saponification

-

Hydrolysis At high temperatures (over 200 °C), ester bonds in lipids can undergo autocatalyzed hydrolysis, yielding fatty acids and glycerol .

-

Saponification Treatment with hydroxides leads to saponification, producing soaps .

Reactions with Thiobarbituric Acid

Linoleic acid hydroperoxide, formed by enzymatic peroxidation of linoleic acid, reacts with thiobarbituric acid to yield a red pigment, useful for quantifying lipid peroxidation . The optimal pH for this reaction is around 4.0 .

Hydrogenation

Hydrogenation involves the addition of hydrogen to unsaturated fatty acids, converting double bonds into single bonds . This process is typically conducted at high temperatures (150-200 °C) with a nickel catalyst and is used to produce hardened fats .

Esterification and Interesterification

-

Esterification Fatty acids can be esterified with alcohols using either enzymatic (lipases) or nonenzymatic (acid and base catalysis) methods to form esters .

-

Interesterification This reaction involves the exchange of acyl groups between different esters. It can be acidolysis (reaction with a fatty acid) or transesterification (reaction with another ester) .

Aplicaciones Científicas De Investigación

Chemical Applications

Elaidolinolenic acid serves as a crucial precursor in the synthesis of various fatty acids and complex lipids. Its role in chemical reactions includes:

- Oxidation Products : It can yield hydroperoxides, aldehydes, and ketones.

- Reduction Products : It is also involved in the reduction to saturated fatty acids.

- Substitution Reactions : this compound can be transformed into esters and amides, which are valuable in numerous chemical applications.

Biological Applications

In biological contexts, this compound plays a significant role in cell signaling and membrane structure. Key biological functions include:

- Cell Membrane Integrity : It is integral to maintaining the fluidity and functionality of cell membranes.

- Gene Regulation : The compound influences transcription factors such as NF-kappa B and peroxisome proliferator-activated receptors (PPARs), which are essential for regulating inflammation and metabolic processes.

- Signal Transduction : this compound acts as a precursor to eicosanoids, which are signaling molecules that mediate various physiological processes.

Medical Applications

This compound is being studied for its potential health benefits, particularly in cardiovascular health and neurological disorders:

- Anti-inflammatory Properties : Research indicates that this compound may help reduce inflammation, which is critical in managing chronic diseases.

- Cardiovascular Health : Studies have shown that consumption of alpha-linolenic acid (ALA), a related compound, can lower cholesterol levels and decrease the risk of coronary heart disease (CHD) by 10% for each gram consumed daily .

- Neurological Benefits : Ongoing research is exploring its effects on neurodegenerative disorders, suggesting potential protective roles against conditions like Alzheimer's disease .

Industrial Applications

This compound is utilized in various industrial applications due to its chemical properties:

- Biodegradable Plastics : Its derivatives are used to create environmentally friendly plastic materials.

- Lubricants and Coatings : The compound's properties make it suitable for formulating lubricants and protective coatings that require low toxicity and high performance.

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

Mecanismo De Acción

Elaidolinolenic acid exerts its effects through several mechanisms:

Comparación Con Compuestos Similares

Elaidolinolenic acid is unique among similar compounds due to its specific structure and biological activity. Similar compounds include:

Gamma-linolenic acid (octadeca-6,9,12-trienoic acid): Found in evening primrose oil, it has different double bond positions and distinct biological effects.

Pinolenic acid (octadeca-5,9,12-trienoic acid): Found in pine seed oil, it has a different double bond configuration and is used for its appetite-suppressing properties.

Punicic acid (octadeca-9,11,13-trienoic acid): Found in pomegranate seed oil, it has conjugated double bonds and is studied for its anti-cancer properties.

Each of these compounds has unique properties and applications, highlighting the diversity and importance of polyunsaturated fatty acids in various fields.

Actividad Biológica

Elaidolinolenic acid is a trans isomer of alpha-linolenic acid (ALA), an essential omega-3 fatty acid. While ALA is well-studied for its health benefits, including anti-inflammatory and cardioprotective effects, the biological activity of its trans isomer, this compound, remains less understood. This article aims to explore the biological activities associated with this compound, focusing on its antibacterial properties, potential health benefits, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its trans configuration around one of its double bonds, which differentiates it from the naturally occurring cis forms of ALA. Its chemical structure can be represented as follows:

- Chemical Formula : C18H33O2

- Molecular Weight : 281.46 g/mol

The structural differences between this compound and ALA may influence their biological activities and interactions within biological systems.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound against various bacterial strains. Research indicates that this compound exhibits significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

The antibacterial mechanism of this compound involves:

- Membrane Disruption : this compound can integrate into bacterial membranes, leading to increased permeability and cell lysis. This effect has been observed in studies where fatty acids disrupted the electron transport chain in bacteria, ultimately causing cell death .

- Inhibition of Bacterial Growth : By interfering with bacterial metabolism and energy production, this compound reduces the viability of bacterial cells .

Case Studies

-

Antibacterial Activity Assessment :

- In a study examining the antibacterial properties of fatty acids derived from fermented soy products, this compound was shown to possess significant antibacterial activity against Staphylococcus aureus. The ethanol extract containing this fatty acid demonstrated effective inhibition zones when tested against various bacterial strains .

- Comparative Analysis with Other Fatty Acids :

Table 1: Comparative Antibacterial Activity of this compound

Table 2: Health Benefits Associated with Alpha-Linolenic Acid (for context)

Propiedades

Número CAS |

1955-33-5 |

|---|---|

Fórmula molecular |

C18H30O2 |

Peso molecular |

278.4 g/mol |

Nombre IUPAC |

octadeca-9,12,15-trienoic acid |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20) |

Clave InChI |

DTOSIQBPPRVQHS-UHFFFAOYSA-N |

SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)O |

SMILES isomérico |

CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)O |

SMILES canónico |

CCC=CCC=CCC=CCCCCCCCC(=O)O |

melting_point |

29.5 - 30 °C |

Key on ui other cas no. |

28290-79-1 463-40-1 68132-21-8 1955-33-5 |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.